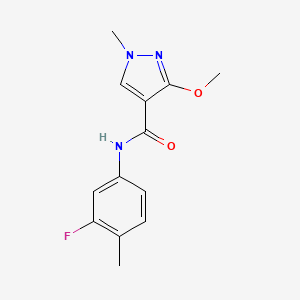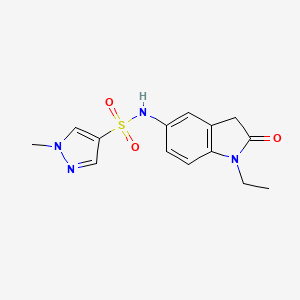
N-(1-ethyl-2-oxoindolin-5-yl)-1-methyl-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EIPA is a small molecule inhibitor that has been used in a variety of scientific research studies. It is a potent inhibitor of the Na+/H+ exchanger (NHE), which plays a critical role in regulating intracellular pH and cell volume. EIPA has been shown to have a wide range of effects on cellular processes, including cell migration, proliferation, and apoptosis. Due to its unique properties, EIPA has become an important tool for researchers studying a variety of biological processes.
Applications De Recherche Scientifique
Antibacterial and Antimicrobial Activities
Compounds containing a sulfonamido moiety, including structures similar to N-(1-ethyl-2-oxoindolin-5-yl)-1-methyl-1H-pyrazole-4-sulfonamide, have been synthesized with the aim of finding new antibacterial agents. Research indicates that certain heterocyclic compounds containing a sulfonamido group exhibit significant antibacterial activities. For instance, a study by Azab, Youssef, and El-Bordany (2013) explored the synthesis of novel heterocyclic compounds with a sulfonamido moiety, revealing that some of these compounds possess high antibacterial properties. This suggests potential applications in developing new antibacterial drugs or treatments (Azab, Youssef, & El-Bordany, 2013).
Enzyme Inhibition for Drug Development
Sulfonamide compounds are known for their ability to inhibit various enzymes, which is crucial in drug development for treating different diseases. The enzyme inhibitory properties of sulfonamide derivatives make them potential candidates for treating conditions such as glaucoma, cancer, and bacterial infections. For example, Büyükkıdan et al. (2017) synthesized metal complexes of pyrazole-based sulfonamide and evaluated their inhibitory activity against human carbonic anhydrase isoenzymes, showing effective inhibitory action which could be applied in developing treatments for diseases where carbonic anhydrase is a therapeutic target (Büyükkıdan et al., 2017).
Anticancer Activities
The modification of sulfonamide compounds, including structures akin to N-(1-ethyl-2-oxoindolin-5-yl)-1-methyl-1H-pyrazole-4-sulfonamide, can lead to the development of new anticancer agents. Research has shown that certain sulfonamide derivatives exhibit potent anticancer activities. Eldehna et al. (2017) reported the synthesis of novel sulfonamides and evaluated their anticancer activity, highlighting the potential of these compounds in anticancer drug development (Eldehna et al., 2017).
Propriétés
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-3-18-13-5-4-11(6-10(13)7-14(18)19)16-22(20,21)12-8-15-17(2)9-12/h4-6,8-9,16H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVRVDJSJFGQTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

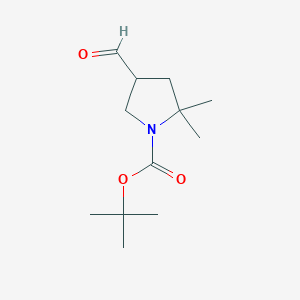
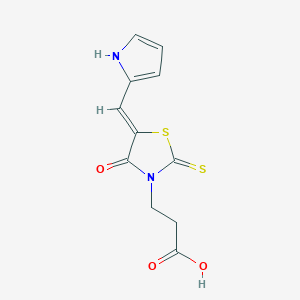
![(Z)-2-benzylidene-6-ethoxybenzo[b]thiophen-3(2H)-one](/img/structure/B2420688.png)

![6-[5-(5-Fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2420692.png)
![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-fluorobenzenesulfonamide](/img/structure/B2420695.png)
![6-Bromo-3-{6-[4-(furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2420696.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2420697.png)
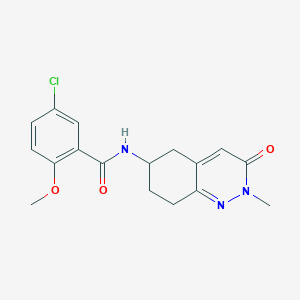


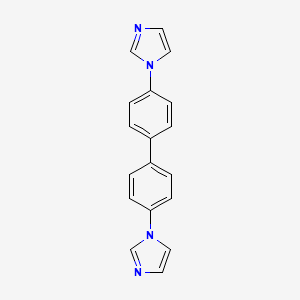
![N-(2-furylmethyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2420703.png)
